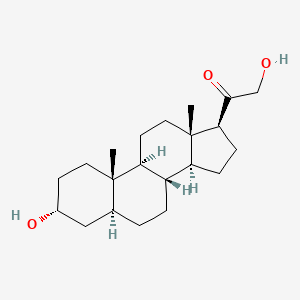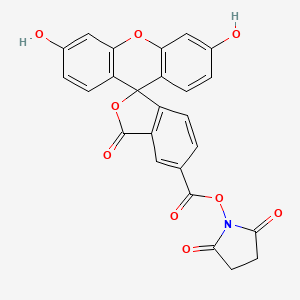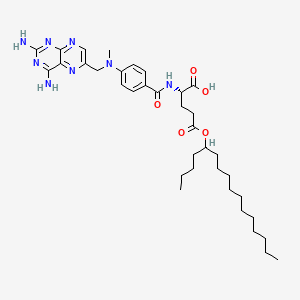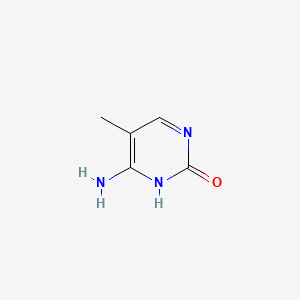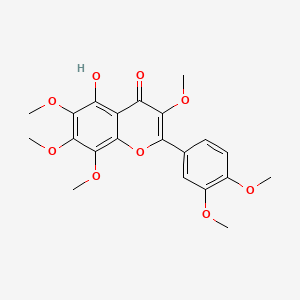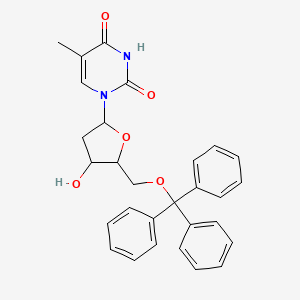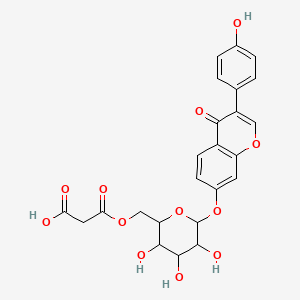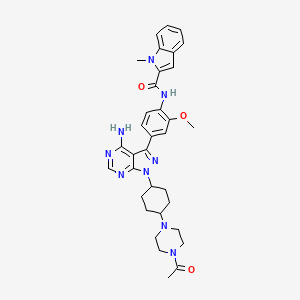
A-770041
Overview
Description
A-770041 is a selective and orally active inhibitor of the Src-family kinase Lck (lymphocyte-specific protein tyrosine kinase). It has shown significant potential in scientific research, particularly in the study of immune responses and transplant rejection. The compound is known for its high selectivity towards Lck over other Src-family kinases, making it a valuable tool in immunological studies .
Mechanism of Action
Target of Action
A-770041, also known as KIN001-111, is a potent inhibitor of the Src family kinases, specifically Lck . Lck plays a crucial role in T-cell signaling . It is 300-fold more selective towards Lck over Fyn, another member of the Src family kinase .
Mode of Action
This compound interacts with its target, Lck, by inhibiting its activation and expression . This inhibition is achieved with an IC50 value of 147 nM in the presence of 1 mM ATP . The compound also shows significant selectivity, being 300-fold more selective towards Lck over Fyn .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the T-cell signaling pathway . By inhibiting Lck, a key player in this pathway, this compound disrupts the normal functioning of T-cells. This disruption can lead to various downstream effects, such as the prevention of acute rejection in transplantation .
Pharmacokinetics
This compound is orally bioavailable, with a bioavailability of 34.1% at a dose of 10 mg/kg . It has a half-life of 4.1 hours , indicating that it remains in the body for a significant period of time. This allows the compound to exert its effects over a prolonged period.
Result of Action
The primary result of this compound’s action is the reversal of multidrug resistance (MDR) in osteosarcoma cells . By inhibiting Lck, this compound increases the sensitivity of these cells to chemotherapy drugs like doxorubicin and paclitaxel . This leads to an increase in chemotherapy drug-induced cell death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of ATP influences the compound’s ability to inhibit Lck . Additionally, the compound’s effectiveness can vary depending on the specific cellular environment, such as the presence of multidrug-resistant osteosarcoma cells .
Biochemical Analysis
Biochemical Properties
A-770041 is an ATP-competitive inhibitor that specifically targets Lck, a member of the Src family of tyrosine kinases . It inhibits both Src and Lck activation and expression . The compound has shown to interact with these enzymes, leading to a decrease in their activity and subsequent effects on various biochemical reactions .
Cellular Effects
This compound has demonstrated significant effects on various types of cells, particularly cancer cells. It has been found to increase chemotherapy drug-induced cell death in human osteosarcoma MDR cell lines . This compound inhibits both Src and Lck activation and expression, which results in increased sensitivity to drugs like doxorubicin and paclitaxel . It also increases the intracellular drug accumulation .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Lck, a member of the Src family of tyrosine kinases . By inhibiting Lck, this compound prevents the activation of downstream signaling pathways, thereby inhibiting cell proliferation and interleukin (IL)-2 production .
Dosage Effects in Animal Models
In animal models, doses of this compound at or above 10 mg/kg/day have been shown to prevent rejection of heart transplants . This indicates that the effects of this compound can vary with different dosages in animal models.
Transport and Distribution
While specific information on the transport and distribution of this compound within cells and tissues was not found in the search results, it is known that this compound is orally bioavailable . This suggests that it can be absorbed and distributed within the body after oral administration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-770041 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization of the core: Introduction of various functional groups to the core structure to achieve the desired chemical properties.
Final coupling reactions: These steps involve coupling the core structure with other molecular fragments to form the final compound.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is often obtained as a solid powder .
Chemical Reactions Analysis
Types of Reactions
A-770041 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings and nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
A-770041 has a wide range of applications in scientific research:
Immunology: It is used to study T-cell signaling and immune responses due to its selective inhibition of Lck.
Transplantation: The compound is valuable in research on transplant rejection, as it can modulate immune responses.
Cancer Research: this compound is used to investigate the role of Lck in cancer cell signaling and proliferation.
Drug Development: It serves as a lead compound for developing new therapeutic agents targeting immune-related diseases
Comparison with Similar Compounds
Similar Compounds
PP2: Another Src-family kinase inhibitor, but less selective for Lck.
Dasatinib: A broad-spectrum kinase inhibitor with activity against multiple Src-family kinases.
Saracatinib: Selective for Src-family kinases but with different selectivity profiles compared to A-770041.
Uniqueness
This compound is unique due to its high selectivity for Lck over other Src-family kinases, such as Fyn and Src. This selectivity makes it particularly useful for studying T-cell signaling without off-target effects on other kinases .
If you have any more specific questions or need further details, feel free to ask!
Properties
IUPAC Name |
N-[4-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-1-methylindole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N9O3/c1-21(44)41-14-16-42(17-15-41)24-9-11-25(12-10-24)43-33-30(32(35)36-20-37-33)31(39-43)23-8-13-26(29(19-23)46-3)38-34(45)28-18-22-6-4-5-7-27(22)40(28)2/h4-8,13,18-20,24-25H,9-12,14-17H2,1-3H3,(H,38,45)(H2,35,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNWFTYYYCSSTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869748-10-7 | |
| Record name | A-770041 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869748107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-770041 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9855G2ZPR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






